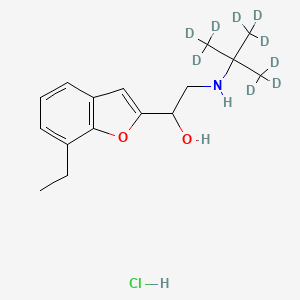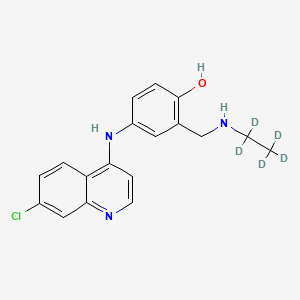![molecular formula C25H33N3O4 B563102 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine CAS No. 1391068-29-3](/img/structure/B563102.png)
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine (MBT-PP) is an amino acid derivative that has been studied for its potential use in a variety of scientific research applications. It is a modified version of the natural amino acid tyrosine, and has been extensively studied for its unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine has been studied for its potential use in a variety of scientific research applications, such as drug design and delivery, gene therapy, cancer therapy, and tissue engineering. It has been used to study the effects of tyrosine-based drugs, and has been found to be an effective delivery system for drugs and other therapeutic agents. Additionally, 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine has been used in gene therapy to modify gene expression, and in tissue engineering to study the effects of tyrosine-based biomaterials.
Wirkmechanismus
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine is believed to act by binding to specific receptors on the surface of cells, which triggers the release of various signaling molecules, including hormones, neurotransmitters, and growth factors. This in turn leads to a cascade of biochemical and physiological effects, which can be beneficial or detrimental, depending on the context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine are not fully understood. However, studies have shown that it can modulate gene expression, alter cell metabolism, and affect the activity of enzymes and receptors. Additionally, 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine has been shown to have anti-inflammatory and immunomodulatory effects, and to be involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine is its ability to be used as a delivery system for drugs and other therapeutic agents. Additionally, it is relatively easy to synthesize, and is stable in a variety of conditions. However, there are some limitations to using 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine in lab experiments. For example, it is not completely water-soluble, and its effects may vary depending on the type of cell or tissue being studied.
Zukünftige Richtungen
The potential future directions for 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine research include further studies into its mechanism of action, its effects on different cell types and tissues, and its potential use in drug delivery and gene therapy. Additionally, further studies could be conducted to explore its potential uses in cancer therapy, tissue engineering, and other biomedical applications. Finally, further research could be conducted to identify new methods for synthesizing 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine, as well as to identify potential new uses for the compound.
Synthesemethoden
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine is synthesized through a three-step process. First, the N-tert-Boc-N-methyltyrosine (Boc-MTyr) is synthesized by reacting N-methyltyrosine (MTyr) with tert-butyloxycarbonyl (Boc) anhydride. This is followed by the reaction of Boc-MTyr with 1-chloro-4-phenylpiperazine (CPP) to form the intermediate 1-chloro-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine (CPP-Boc-MTyr). Finally, the CPP-Boc-MTyr is reacted with an acid to form the desired 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-25(2,3)32-24(31)26(4)22(18-19-10-12-21(29)13-11-19)23(30)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13,22,29H,14-18H2,1-4H3/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBRLSGEMMRUIF-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

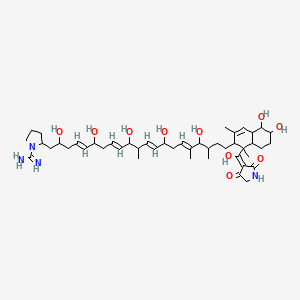
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/no-structure.png)



![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)
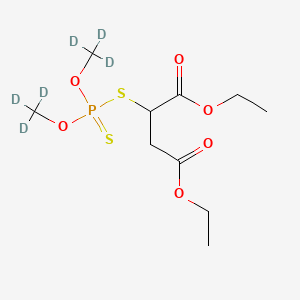

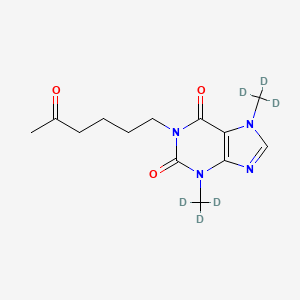
![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)
